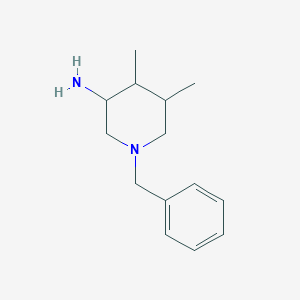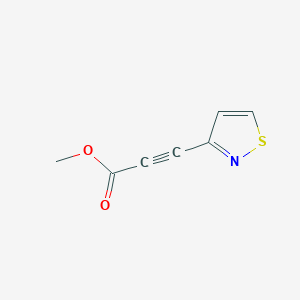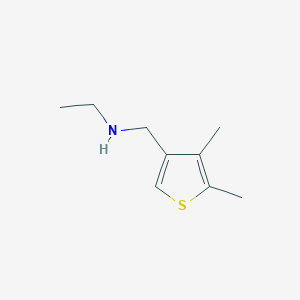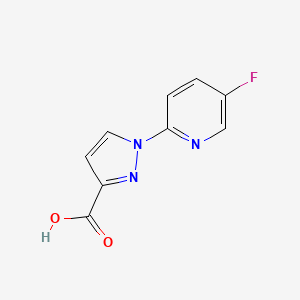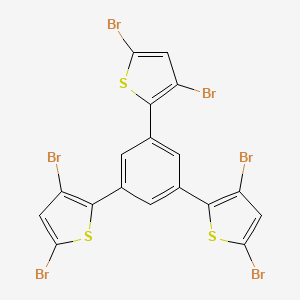
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene: is a chemical compound with the molecular formula C18H6Br6S3 and a molecular weight of 797.86 g/mol . This compound is characterized by its three-dimensional structure, which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene can be synthesized through a multi-step reaction process. One common method involves the bromination of thiophene derivatives followed by coupling reactions with benzene derivatives. The reaction conditions typically include the use of catalysts such as tetrabutylammonium iodide and solvents like toluene .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert them back to thiophenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiophenes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of conjugated polymers and organic photovoltaic devices.
Medicine: Research into its use as a building block for drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene involves its ability to form stable conjugated systems. The compound’s three-dimensional structure allows for efficient electron transport and conductivity, making it suitable for use in electronic devices . The molecular targets and pathways involved include the interaction with electron-transporting materials and the formation of stable amorphous glasses with high glass-transition temperatures .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(2-thienyl)benzene: Similar in structure but lacks the bromine atoms, making it less reactive in substitution reactions.
1,3-Bis[5-(dimesitylboryl)thiophen-2-yl]benzene: Another similar compound used as an electron-transporting hole blocker in organic electroluminescent devices.
Uniqueness: 1,3,5-Tris(3,5-dibromothiophen-2-yl)benzene is unique due to its high reactivity in substitution reactions and its ability to form stable conjugated systems with high conductivity. The presence of bromine atoms enhances its reactivity and makes it a valuable building block for various applications in chemistry and industry .
Eigenschaften
Molekularformel |
C18H6Br6S3 |
|---|---|
Molekulargewicht |
797.9 g/mol |
IUPAC-Name |
2-[3,5-bis(3,5-dibromothiophen-2-yl)phenyl]-3,5-dibromothiophene |
InChI |
InChI=1S/C18H6Br6S3/c19-10-4-13(22)25-16(10)7-1-8(17-11(20)5-14(23)26-17)3-9(2-7)18-12(21)6-15(24)27-18/h1-6H |
InChI-Schlüssel |
ANGPDUZQCMGKAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C2=C(C=C(S2)Br)Br)C3=C(C=C(S3)Br)Br)C4=C(C=C(S4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
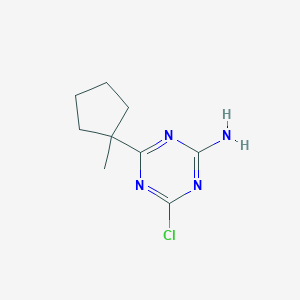
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
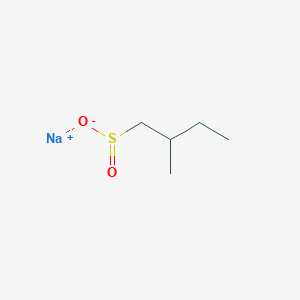
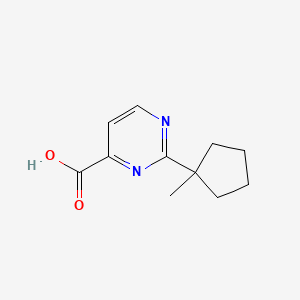
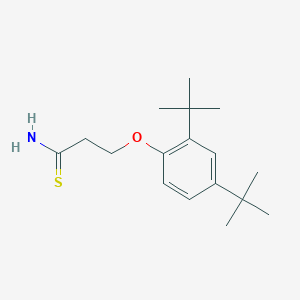

![1-Oxaspiro[2.7]decane-2-carbonitrile](/img/structure/B13181920.png)
![1-Oxa-8-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13181927.png)
